ナンドロロン

概要

説明

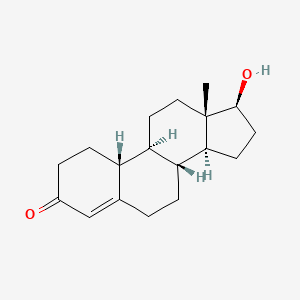

ナンドロロンは、19-ノルテストステロンとしても知られており、テストステロンから誘導された合成アナボリックアンドロゲンステロイドです。人間には少量含まれており、筋肉の成長と骨密度を促進する有意なアナボリック効果で知られています。 ナンドロロンは、貧血、骨粗鬆症、筋肉消耗症などの病状の治療によく使用されています .

2. 製法

合成経路と反応条件: ナンドロロンはエストラジオールから合成することができます。エストラジオールのフェノールヒドロキシル基は、水酸化ナトリウムの存在下で硫酸ジメチルを用いてメチル化され、対応するメチルエーテルを形成します。 その後、芳香族環を液体アンモニア中のリチウムで還元すると、ナンドロロンが生成されます .

工業生産方法: 工業的には、ナンドロロンは、ナンドロロンデカノエートやナンドロロンフェニルプロピオネートなどのエステルの形で生成されることが多いです。これらのエステルは、ナンドロロンと対応するカルボン酸とのエステル化によって合成されます。 このプロセスには、触媒や特定の反応条件を用いて高収率と高純度を実現することが含まれます .

作用機序

ナンドロロンは、様々な組織の androgen receptors に結合することでその効果を発揮します。結合すると、ナンドロロン-レセプター複合体は細胞核に入り、ホルモン応答配列と呼ばれる特定の DNA 配列に結合します。この結合は、特定の遺伝子の転写活性を変化させ、タンパク質合成の増加と筋肉の成長につながります。 ナンドロロンは、エリスロポエチンの産生を増加させることで赤血球生成も促進します .

6. 類似の化合物との比較

ナンドロロンは、アナボリック効果とアンドロゲン効果の比率が高いことで独特です。類似の化合物には、以下のようなものがあります。

テストステロン: アナボリック効果とアンドロゲン効果の両方を持つ、男性の主要な性ホルモンです。

メタンジエノン: 構造は似ていますが、薬物動態が異なるアナボリックステロイドです。

オキサンドロロン: ナンドロロンと比較して、アンドロゲン効果が低いアナボリックステロイドです

ナンドロロンは、アンドロゲン副作用が比較的低く、強力なアナボリック効果があるため、筋肉消耗や貧血の治療における医療における選択肢として好まれています .

科学的研究の応用

Nandrolone has a wide range of applications in scientific research:

Chemistry: Used as a reference compound in analytical chemistry for the development of detection methods.

Biology: Studied for its effects on muscle growth, bone density, and erythropoiesis.

Medicine: Used in the treatment of anemia, osteoporosis, and muscle wasting diseases. .

Industry: Utilized in the formulation of pharmaceutical products for therapeutic use.

生化学分析

Biochemical Properties

Nandrolone binds to the androgen receptor to a greater degree than testosterone .

Cellular Effects

Nandrolone has strong anabolic effects and weak androgenic effects . The positive effects of nandrolone include muscle growth, appetite stimulation, and increased red blood cell production . It has been shown to have a toxic effect on the cardiac and skeletal muscles of albino rats .

Molecular Mechanism

Nandrolone is an androgen receptor agonist . The drug bound to the receptor complexes allows it to enter the nucleus and bind directly to specific nucleotide sequences of the chromosomal DNA . This interaction influences the transcriptional activity of certain genes, producing the androgen effects .

Temporal Effects in Laboratory Settings

Long-term administration of nandrolone disrupts redox homeostasis in liver, heart, and kidney of male Wistar rats . This leads to an oxidative stress state . The toxic effects of nandrolone on rats showed a significant decrease in serum High-Density Lipoprotein (HDL) level and increase in cholesterol, triglycerides, and Low-Density Lipoprotein (LDL) levels .

Dosage Effects in Animal Models

The effects of nandrolone vary with different dosages in animal models . For instance, in a study conducted on pigs, nandrolone was found to promote growth and increase the strength of skeletal muscles .

Metabolic Pathways

Nandrolone is metabolized in the liver . The pathways involve the oxidation, reduction, hydroxylation, and epimerization . Nandrolone increases production and urinary excretion of erythropoietin and may also have a direct action on bone marrow .

Transport and Distribution

Nandrolone decanoate is hydrolyzed to nandrolone, possibly by PDE7B . Nandrolone is brought into cells by receptor-mediated endocytosis, where it interacts with the androgen receptor .

Subcellular Localization

Given that nandrolone is an androgen receptor agonist, it is likely that it localizes to the same areas as other androgens, primarily the cytoplasm and nucleus of cells .

準備方法

Synthetic Routes and Reaction Conditions: Nandrolone can be synthesized from estradiol. The phenol hydroxyl group of estradiol undergoes methylation using dimethyl sulfate in the presence of sodium hydroxide, forming the corresponding methyl ether. The aromatic ring is then reduced by lithium in liquid ammonia, resulting in the formation of nandrolone .

Industrial Production Methods: In industrial settings, nandrolone is often produced in the form of esters such as nandrolone decanoate and nandrolone phenylpropionate. These esters are synthesized by esterification of nandrolone with the respective carboxylic acids. The process involves the use of catalysts and specific reaction conditions to ensure high yield and purity .

化学反応の分析

反応の種類: ナンドロロンは、以下のような様々な化学反応を起こします。

酸化: ナンドロロンは酸化されて19-ノルアンドロステンジオンを生成することができます。

還元: 5α-ジヒドロナンドロロンを生成するために還元することができます。

置換: ナンドロロンは置換反応を起こして、ナンドロロンデカノエートやナンドロロンフェニルプロピオネートなどの異なるエステルを生成することができます

一般的な試薬と条件:

酸化: 過マンガン酸カリウムや三酸化クロムなどの試薬を酸性条件下で用います。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの試薬を用います。

エステル化: カルボン酸(例:デカン酸、フェニルプロピオン酸)を硫酸やp-トルエンスルホン酸などの触媒の存在下で用います.

主な生成物:

酸化: 19-ノルアンドロステンジオン。

還元: 5α-ジヒドロナンドロロン。

4. 科学研究への応用

ナンドロロンは、科学研究で幅広い用途があります。

化学: 検出方法の開発のための分析化学における参照化合物として使用されます。

生物学: 筋肉の成長、骨密度、赤血球生成への影響について研究されています。

医学: 貧血、骨粗鬆症、筋肉消耗症の治療に使用されます。 .

産業: 治療用の医薬品製剤に使用されます.

類似化合物との比較

Nandrolone is unique due to its high anabolic-to-androgenic activity ratio. Similar compounds include:

Testosterone: The primary male sex hormone with both anabolic and androgenic effects.

Methandrostenolone: An anabolic steroid with a similar structure but different pharmacokinetics.

Oxandrolone: An anabolic steroid with a lower androgenic effect compared to nandrolone

Nandrolone stands out for its potent anabolic effects with relatively lower androgenic side effects, making it a preferred choice in medical treatments for muscle wasting and anemia .

特性

IUPAC Name |

17-hydroxy-13-methyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h10,13-17,20H,2-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPAGDVCDWIYMMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CCC4=CC(=O)CCC34 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

434-22-0 | |

| Record name | nandrolone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3351 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does nandrolone interact with its target in the body?

A1: Nandrolone exerts its effects primarily by binding to the androgen receptor (AR) [, ]. This binding triggers a cascade of events, including the translocation of the AR complex into the nucleus, where it interacts with specific DNA sequences to regulate gene expression.

Q2: What are the downstream effects of nandrolone binding to the androgen receptor?

A2: Nandrolone binding to the AR influences various cellular processes, including:

- Protein Synthesis: It promotes protein synthesis, leading to increased muscle mass and strength [, , , ].

- Bone Metabolism: Nandrolone can stimulate bone formation and reduce bone resorption, making it potentially useful in treating bone loss conditions [, , ].

- Erythropoiesis: Nandrolone stimulates red blood cell production, which can be beneficial in treating anemia [, ].

- Central Nervous System Effects: Nandrolone can influence mood, behavior, and neurotransmitter systems in the brain [, , , ].

Q3: Does nandrolone affect muscle fiber type composition?

A3: While nandrolone promotes protein synthesis in both fast- and slow-twitch muscle fibers, research suggests it may preferentially impact fast-twitch muscle function. Studies show nandrolone administration alters the contractile responses of fast-twitch muscle fibers, making them more similar to slow-twitch fibers [].

Q4: How does nandrolone affect the hypothalamic-pituitary-gonadal (HPG) axis?

A5: Nandrolone administration can suppress the HPG axis, leading to decreased levels of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This suppression can result in reduced endogenous testosterone production [, ].

Q5: What is the molecular formula and weight of nandrolone?

A5: The molecular formula of nandrolone is C18H26O2, and its molecular weight is 274.40 g/mol.

Q6: How is nandrolone metabolized in the body?

A7: Nandrolone is primarily metabolized in the liver through various pathways, including reduction, oxidation, and conjugation. Major metabolites include 19-norandrosterone (NA) and 19-noretiocholanolone (NE), which are excreted in the urine [, , ].

Q7: Does the route of administration influence nandrolone's pharmacokinetic profile?

A8: Yes, the route of administration significantly impacts nandrolone's pharmacokinetics. For instance, intramuscular injections of nandrolone esters, like nandrolone decanoate, provide sustained release and prolonged half-life compared to oral administration [, ].

Q8: What factors can influence the bioavailability of nandrolone esters administered intramuscularly?

A9: Studies indicate that the choice of ester, injection site, and injection volume can all influence the bioavailability and pharmacokinetic profile of nandrolone esters in oil vehicles [].

Q9: How does nandrolone administration affect endogenous steroid hormone levels?

A10: Nandrolone administration disrupts the normal endogenous steroid profile, leading to suppression of hormones like LH, FSH, and testosterone. These effects can be monitored in both urine and blood samples [].

Q10: What are some potential adverse effects associated with nandrolone use?

A10: While this Q&A focuses on scientific aspects and excludes detailed side effect information, it's important to acknowledge that nandrolone use, especially at supratherapeutic doses, is associated with various potential risks and adverse effects. These can include:

- Cardiovascular System: Increased risk of cardiovascular events, hypertension, and alterations in lipid profiles [, , , ].

- Liver Toxicity: Liver damage and dysfunction [, ].

- Hormonal Imbalances: Suppression of the HPG axis, leading to infertility, gynecomastia (in males), and virilization (in females) [, ].

- Psychological Effects: Mood swings, aggression, irritability, and dependence [, , ].

Q11: What are some potential therapeutic applications of nandrolone being investigated?

A11: While nandrolone is primarily known for its misuse in performance enhancement, research explores its potential therapeutic applications in specific contexts:

- Muscle Wasting Disorders: Nandrolone's anabolic effects are being studied for their potential in treating muscle wasting associated with HIV/AIDS, cancer cachexia, and other conditions [, ].

- Bone Loss: Nandrolone's positive impact on bone metabolism makes it a candidate for treating osteoporosis and other bone loss conditions [, ].

- Nerve Regeneration: Studies investigate nandrolone's potential to enhance nerve regeneration after injury [, ].

Q12: How is nandrolone administration being investigated for its impact on nerve regeneration?

A13: Research suggests that nandrolone may improve functional recovery in models of nerve injury. For example, in a rat model of deficient reinnervation, nandrolone administration was associated with faster recovery of finger flexion and improved grasp strength [].

Q13: How is nandrolone being studied in the context of anemia treatment?

A14: Nandrolone has been shown to improve red blood cell indices in anemic aging mice. Studies suggest that combining nandrolone with low-intensity aerobic exercise may further enhance this effect [].

Q14: What is the role of nandrolone in denervation-induced bone and muscle loss?

A15: Animal models demonstrate that nandrolone can significantly reduce bone mineral density loss in the hindlimb following denervation []. Additionally, while nandrolone doesn't prevent muscle atrophy after nerve transection, it may influence the expression of specific proteins, like Numb, involved in muscle regeneration and function [].

Q15: What analytical techniques are used to detect and quantify nandrolone and its metabolites?

A15: Common analytical techniques include:

- Gas Chromatography-Mass Spectrometry (GC-MS): Highly sensitive and specific method for identifying and quantifying nandrolone, its metabolites, and other steroids in various biological matrices [, , , ].

- Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Provides high sensitivity and selectivity for measuring nandrolone and its metabolites, particularly in complex biological samples [, ].

- Enzyme-Linked Immunosorbent Assay (ELISA): A rapid and cost-effective method for detecting nandrolone, but it may have limitations in sensitivity and specificity compared to mass spectrometry techniques [].

Q16: Why is it important to consider the endogenous production of nandrolone when developing analytical methods for doping control?

A17: Nandrolone is present naturally in small amounts in humans. Therefore, analytical methods must be sensitive and specific enough to differentiate between endogenous levels and exogenous administration [, ].

Q17: How do researchers ensure the accuracy and reliability of analytical methods for nandrolone detection?

A17: Rigorous analytical method validation is essential. This process typically involves assessing parameters such as:

Q18: What is the significance of studying the impact of nandrolone on cell growth and differentiation in hepatoma cells?

A19: Research using hepatoma cell lines, such as HepG2 cells, helps elucidate the potential mechanisms by which nandrolone may influence liver cancer development and progression. Understanding these effects is crucial considering the documented liver-related adverse effects associated with AAS abuse [].

Q19: How can the study of nandrolone's effects on neural stem cells contribute to our understanding of its impact on the brain?

A20: Research indicates that nandrolone can influence neural stem cell proliferation and neurogenesis in the rat brain. These findings suggest that nandrolone may have long-term consequences on brain function and plasticity, potentially contributing to the behavioral changes observed in some AAS abusers [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。